Heptane, 1,1'-thiobis- is an organic compound with the molecular formula C₁₄H₃₀S and a molecular weight of approximately 230.453 g/mol. It belongs to the class of thioethers, characterized by the presence of a sulfur atom bonded to two carbon chains. Specifically, this compound consists of two heptane units linked by a thiol (-S-) group, making it a symmetrical thioether. The structure can be represented as follows:
textCH3 |CH3-CH2-CH2-CH2-CH2-S-CH2-CH2-CH3 | CH3
This compound is notable for its hydrophobic properties and potential applications in various chemical processes.
Heptane, 1,1'-thiobis- can be synthesized through several methods:
These synthesis methods require careful control of reaction conditions to ensure high yields and purity of the final product.
Heptane, 1,1'-thiobis- has several applications across different fields:
Studies have shown that Heptane, 1,1'-thiobis- interacts with various biomolecules. It can influence enzyme activity by acting as an inhibitor or substrate depending on the biochemical context. These interactions are crucial for understanding its role in metabolic pathways and potential therapeutic applications .
Heptane, 1,1'-thiobis- shares structural similarities with other thioether compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecane, 1,1'-thiobis- | C₂₄H₅₄S | Longer carbon chain; used in lubricants |
| Octane, 1,1'-thiobis- | C₁₈H₃₈S | Shorter chain; potential fuel additive |
| Hexane, 1,1'-thiobis- | C₁₄H₃₀S | Shortest chain; simpler structure |
Uniqueness: Heptane, 1,1'-thiobis-, with its specific chain length and symmetrical structure, offers unique properties that differentiate it from both longer and shorter-chain analogs. Its balance between hydrophobicity and reactivity makes it particularly suitable for diverse applications in chemical synthesis and biological research.
Heptane, 1,1'-thiobis- exhibits characteristic phase transition behavior typical of symmetric dialkyl sulfides. The compound demonstrates a melting point of -11°C and a boiling point of 298°C under standard atmospheric pressure conditions [1] [2]. These values position the compound as a liquid at ambient temperature, with a substantial liquid range of approximately 309°C.
The melting point of -11°C indicates relatively weak intermolecular forces in the solid state, which is consistent with the compound's symmetric structure and lack of hydrogen bonding capability. The relatively low melting point compared to corresponding alcohols or acids of similar molecular weight reflects the weaker van der Waals interactions characteristic of sulfur-containing compounds [1].
The boiling point of 298°C demonstrates the compound's substantial molecular weight (230.45 g/mol) and the presence of significant dispersion forces. This boiling point is characteristic of long-chain dialkyl sulfides and shows predictable trends when compared to homologous compounds. The enthalpy of vaporization is 53.58 kJ/mol, indicating moderate intermolecular attractions that must be overcome during the liquid-to-vapor transition [3].
The compound's critical temperature is 763.97 K (490.82°C) with a critical pressure of 1543.92 kPa, values that are consistent with its molecular structure and intermolecular forces [3]. These critical parameters are important for understanding the compound's behavior under extreme conditions and for industrial applications.
The vapor pressure behavior of Heptane, 1,1'-thiobis- demonstrates typical characteristics of high molecular weight organic sulfides. At 25°C, the compound exhibits a vapor pressure of 0.002 mmHg, indicating relatively low volatility [1] [4]. This low vapor pressure is consistent with the compound's high molecular weight and substantial intermolecular forces.
The low volatility characteristics are further supported by the compound's flash point of 149°C, indicating that significant heating is required to generate sufficient vapor for ignition [1]. This flash point value classifies the compound as having moderate fire risk under normal handling conditions.
The vapor pressure temperature relationship follows typical exponential behavior, with vapor pressure increasing substantially as temperature approaches the boiling point. The enthalpy of vaporization of 53.58 kJ/mol provides insight into the energy required for phase transition and can be used to calculate vapor pressure at different temperatures using the Clausius-Clapeyron equation [3].
Heptane, 1,1'-thiobis- exhibits characteristic NMR spectral features consistent with its symmetric dialkyl sulfide structure. While specific NMR data for this compound are limited in the literature, the spectral signatures can be predicted based on established patterns for similar dialkyl sulfides.
In ¹H NMR spectroscopy, the compound would be expected to show characteristic chemical shifts for alkyl protons adjacent to sulfur. Based on similar dialkyl sulfides, the methylene protons adjacent to sulfur (α-CH₂) would appear in the region of 2.4-2.6 ppm, demonstrating the deshielding effect of the sulfur atom [5] [6]. The remaining methylene protons of the heptyl chains would appear as complex multiplets in the 1.2-1.6 ppm region, with the terminal methyl groups appearing as triplets around 0.9-1.0 ppm [6].
The ¹³C NMR spectrum would show characteristic chemical shifts for carbon atoms at various positions relative to the sulfur atom. The α-carbon atoms directly bonded to sulfur would appear around 31-33 ppm, while the β-carbon atoms would appear around 28-30 ppm. The remaining aliphatic carbons would appear in the typical alkyl region between 14-32 ppm [7].
The infrared spectrum of Heptane, 1,1'-thiobis- displays characteristic absorption bands consistent with its aliphatic sulfide structure. The NIST WebBook contains the actual IR spectrum for this compound, showing typical features of dialkyl sulfides [8] [9].
The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to symmetric and asymmetric stretching of methyl and methylene groups [10]. These bands are characteristic of aliphatic hydrocarbons and appear with strong intensity.
The C-S stretching vibration appears as a weak absorption in the 710-570 cm⁻¹ region [11] [10]. This band is characteristically weak and can be difficult to assign definitively due to its appearance in the fingerprint region of the spectrum. The weakness of this absorption is typical of C-S bonds, which have smaller dipole moments compared to C-O or C-N bonds.
Aliphatic C-H bending vibrations appear in the 1460-1375 cm⁻¹ region, with specific bands for methyl and methylene groups [10]. The methyl groups show characteristic bending at approximately 1375 cm⁻¹, while methylene groups show bending around 1460 cm⁻¹.
The absence of other functional group absorptions (such as O-H, N-H, or C=O stretches) confirms the compound's identity as a pure dialkyl sulfide without additional functional groups.
Heptane, 1,1'-thiobis- exhibits characteristic fragmentation patterns in electron ionization mass spectrometry. The NIST mass spectral database contains the experimental mass spectrum for this compound [12].
The molecular ion peak appears at m/z 230, corresponding to the molecular weight of the compound. However, like many dialkyl sulfides, the molecular ion peak may be relatively weak due to facile fragmentation processes [13] [14].
The fragmentation pattern follows typical behavior for dialkyl sulfides, involving α-cleavage adjacent to the sulfur atom. This results in the formation of alkyl cation fragments and sulfur-containing fragments. The charge retention typically occurs at the sulfur-containing fragment for compounds of this type [13] [14].
Common fragment ions would include alkyl chain fragments of various lengths, resulting from sequential loss of methylene units. The base peak would likely correspond to one of the more stable alkyl fragments rather than the molecular ion.
The fragmentation is influenced by the stability of the resulting carbocations and the ability of the sulfur atom to stabilize positive charge through its lone pair electrons. This leads to characteristic fragmentation patterns that can be used for structural identification [13] [14].
Heptane, 1,1'-thiobis- demonstrates highly hydrophobic characteristics, as evidenced by its log P (octanol/water partition coefficient) of 7.26 [1] [15]. This high value indicates extremely strong preference for the organic phase over the aqueous phase, typical of long-chain aliphatic compounds.
The compound's water solubility is extremely low at 0.046 mg/L at 25°C [15], reflecting its hydrophobic nature and lack of hydrogen bonding capability. This low solubility is consistent with the high log P value and indicates that the compound would have minimal environmental mobility in aqueous systems.
The Hansen solubility parameters can be estimated based on the compound's structure and molecular properties. The dispersive component (δD) would be the dominant contributor to the total solubility parameter, given the compound's largely aliphatic character. The polar component (δP) would be relatively small due to the weak polarity of the C-S bonds, while the hydrogen bonding component (δH) would be essentially zero due to the absence of hydrogen bonding groups [16] [17].
The compound's topological polar surface area is 25.3 Ų [1], which is relatively small and consists primarily of the sulfur atom's contribution. This small polar surface area contributes to the compound's poor water solubility and high membrane permeability characteristics.
The partition coefficient behavior follows predictable trends based on the compound's molecular structure. The high log P value indicates that the compound would readily partition into lipid membranes and biological tissues, potentially leading to bioaccumulation in fatty tissues [18] [19].